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Cat. No.: B1247513

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
heterologous expression of meridamycin, a neuroprotective macrocyclic polyketide, in the
well-characterized host Streptomyces lividans. Meridamycin, originally produced by
Streptomyces sp. DSM 4137 and NRRL 30748, holds significant therapeutic potential for
neurodegenerative disorders.[1] The heterologous expression of its large ~90 kb biosynthetic
gene cluster (BGC) in a genetically tractable host like S. lividans facilitates strain improvement,
biosynthetic studies, and the generation of novel analogs.[2][3]

Streptomyces lividans is an ideal host for expressing foreign BGCs due to its rapid growth,
well-established genetic tools, and its ability to not restrict exogenous methylated DNA from E.

coli.[4][5] This allows for the efficient transfer of large constructs, such as the meridamycin
BGC.

Data Presentation

Table 1: Key Components of the Meridamycin
Biosynthetic Gene Cluster
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Gene(s) Function Size (approx.)

Four polyketide synthase
(PKS) genes encoding 1

merA-D loading module and 14 ~78 kb
extension modules for the

polyketide core.

Non-ribosomal peptide
synthetase (NRPS) for the

merP ) ) ]
incorporation of the pipecolate
starter unit.
Cytochrome P450

merE monooxygenase involved in

post-PKS maodification.

Complete biosynthetic
Total Cluster ] ] ~90-117 kb
pathway for meridamycin.

Source:[2][6]

Table 2: Comparison of Meridamycin Production in
Native vs. Heterologous Host
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Strain

Production Titer

Key Genetic Modifications

Streptomyces sp. NRRL 30748
(Native)

Baseline production

Wild-type producer

Streptomyces lividans

(Heterologous Host)

Undetectable initially

Introduction of the ~90 kb mer
gene cluster on a pSBAC

vector.[2]

Streptomyces lividans

(Engineered)

Detectable production

Replacement of the native
promoter with the strong,

constitutive ermE* promoter.[3]

Streptomyces lividans
(Engineered + Precursor

Feeding)

Enhanced production

Supplementation with

biosynthetic precursors.[3]

Experimental Protocols
Cloning of the Meridamycin Biosynthetic Gene Cluster

This protocol describes the capture of the entire ~90 kb meridamycin BGC into a versatile E.

coli-Streptomyces shuttle Bacterial Artificial Chromosomal (BAC) vector, pSBAC.[2][3]

Materials:

pSBAC vector

T4 DNA Ligase

Procedure:

Genomic DNA from Streptomyces sp. NRRL 30748

Restriction enzymes (e.g., ECoRI)

E. coli competent cells (e.g., DH10B)

Appropriate antibiotics for selection
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» Digest the genomic DNA of Streptomyces sp. NRRL 30748 and the pSBAC vector with a
suitable restriction enzyme that flanks the mer gene cluster.

 Ligate the resulting genomic DNA fragments with the linearized pSBAC vector using T4 DNA
Ligase.

» Transform the ligation mixture into electrocompetent E. coli cells.
o Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

e Screen the resulting colonies by PCR and restriction digestion to identify clones containing
the full-length ~90 kb mer gene cluster.

Promoter Replacement for Enhanced Expression

Initial attempts to express the mer cluster in S. lividans with its native promoter were
unsuccessful, likely due to poor recognition by the heterologous host's transcriptional
machinery.[2] Replacing the native promoter with the strong, constitutive ermE* promoter is
crucial for achieving detectable production.[3]

Materials:

pSBAC vector containing the mer gene cluster

Lambda Red recombination system

PCR primers to amplify the ermE* promoter with flanking homology arms

Template plasmid containing the ermE* promoter
Procedure:

e Design PCR primers to amplify the ermE* promoter. The primers should include 5'
extensions with homology to the region upstream of the mer operon in the pSBAC construct.

e Perform PCR to amplify the ermE* promoter cassette.
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e Introduce the resulting PCR product into E. coli cells carrying the pSBAC-mer construct and
expressing the Lambda Red recombinase.

» Select for recombinant clones where the native promoter has been replaced by the ermE*
promoter through homologous recombination.

 Verify the correct promoter replacement by PCR and sequencing.

Conjugal Transfer of the pSBAC-mer Construct into
Streptomyces lividans

Conjugation is an efficient method for transferring large plasmids like the pSBAC-mer construct
from E. coli to Streptomyces.[1][7]

Materials:

e E. coli ET12567/pUZ8002 donor strain carrying the pSBAC-mer construct

o Streptomyces lividans recipient strain

* SFM (Soya Flour Mannitol) agar plates

» Nalidixic acid and apramycin for selection

Procedure:

e Grow the E. coli donor strain and S. lividans recipient strain to the appropriate cell density.
¢ Mix the donor and recipient cells and plate them on SFM agar.

e Incubate at 30°C for 16-20 hours to allow for conjugation.

o Overlay the plates with an aqueous solution of nalidixic acid (to kill the E. coli donor) and
apramycin (to select for S. lividans exconjugants carrying the pSBAC construct).

 Incubate for a further 3-5 days until exconjugant colonies appear.
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 Verify the presence of the full-length mer gene cluster in the S. lividans exconjugants by
PCR.

Fermentation and Meridamycin Production

Materials:

Seed culture medium (e.g., TSB)

Production medium (e.g., R5A)

S. lividans exconjugant strain

Biosynthetic precursors (optional, for enhanced production)

Procedure:

Inoculate a seed culture of the S. lividans exconjugant and grow for 48-72 hours.

Inoculate the production medium with the seed culture.

Incubate the production culture at 28-30°C with shaking for 7-10 days.

If precursor feeding is desired, add the precursors at specific time points during fermentation.

Extraction and Analysis of Meridamycin

Materials:

o Ethyl acetate or other suitable organic solvent

» Rotary evaporator

o Methanol or other suitable solvent for resuspension
e HPLC system with a C18 column

e Mass spectrometer

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1247513?utm_src=pdf-body
https://www.benchchem.com/product/b1247513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Procedure:

o Extract the fermentation broth with an equal volume of ethyl acetate.

o Separate the organic layer and evaporate to dryness using a rotary evaporator.
o Resuspend the dried extract in a small volume of methanol.

e Analyze the extract by HPLC-MS.

(¢]

Column: C18 reverse-phase

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

[¢]

Detection: Monitor for the expected mass of meridamycin ([M+Na]* at m/z 844.5).[1]

[¢]

[e]

Confirmation: Compare the retention time and MS/MS fragmentation pattern with an
authentic standard of meridamycin.
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Caption: Proposed biosynthetic pathway of Meridamycin.
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Caption: Experimental workflow for heterologous expression of Meridamycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1247513?utm_src=pdf-custom-synthesis
https://www.microbiologyresearch.org/content/journal/micro/10.1099/mic.0.29176-0?crawler=true
https://pubs.acs.org/doi/pdf/10.1021/np8006149
https://pubs.acs.org/doi/10.1021/np8006149
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.03042/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.03042/full
https://pubmed.ncbi.nlm.nih.gov/8282181/
https://pubmed.ncbi.nlm.nih.gov/8282181/
https://pubmed.ncbi.nlm.nih.gov/16806745/
https://pubmed.ncbi.nlm.nih.gov/16806745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11328516/
https://www.benchchem.com/product/b1247513#heterologous-expression-of-meridamycin-in-streptomyces-lividans
https://www.benchchem.com/product/b1247513#heterologous-expression-of-meridamycin-in-streptomyces-lividans
https://www.benchchem.com/product/b1247513#heterologous-expression-of-meridamycin-in-streptomyces-lividans
https://www.benchchem.com/product/b1247513#heterologous-expression-of-meridamycin-in-streptomyces-lividans
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1247513?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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